molecular formula C18H20N6O B6765761 N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide

N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide

Cat. No.: B6765761
M. Wt: 336.4 g/mol
InChI Key: QSFBNOCNYPDVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core linked to a triazolopyridine moiety, which is further substituted with an isopropyl group. The structural complexity of this compound makes it an interesting subject for chemical synthesis and research.

Properties

IUPAC Name

N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-11(2)17-22-15-7-6-12(10-24(15)23-17)21-18(25)13-4-3-5-14-16(13)20-9-8-19-14/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFBNOCNYPDVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2CC(CCC2=N1)NC(=O)C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the construction of the triazolopyridine ring system. The final step involves the introduction of the isopropyl group and the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinoxaline or triazolopyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or triazolopyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways and developing new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new treatments for various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with receptors, altering signal transduction and cellular responses.

Comparison with Similar Compounds

    N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinoxaline-5-carboxamide: shares structural similarities with other quinoxaline and triazolopyridine derivatives.

    Quinoxaline-5-carboxamide: derivatives: These compounds have a similar quinoxaline core but may differ in their substituents and functional groups.

    Triazolopyridine derivatives: These compounds feature the triazolopyridine ring system and may have different substituents at various positions.

Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, including the quinoxaline core, triazolopyridine ring, and isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.